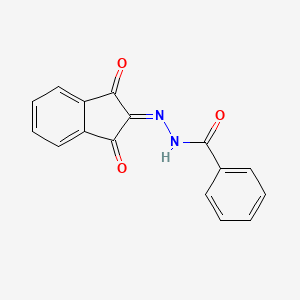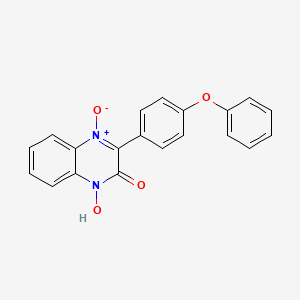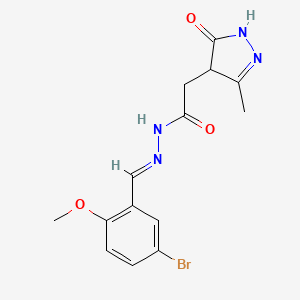
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and its inhibition has been shown to be effective in treating B-cell malignancies.
Mechanism of Action
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to decrease the levels of phosphorylated BTK and downstream signaling molecules, including PLCγ2 and AKT. This leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that this compound may not be effective in all B-cell malignancies, as some may have alternative signaling pathways that are not dependent on BTK.
Future Directions
1. Combination therapy: N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide may be effective in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Identification of biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
4. Resistance mechanisms: Studies to identify resistance mechanisms to this compound may help to develop strategies to overcome resistance and improve treatment outcomes.
Synthesis Methods
The synthesis of N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-fluoroaniline with 2-furfuraldehyde to form 4-fluoro-N-(2-furylmethyl)aniline. This compound is then reacted with methylsulfonyl chloride to form N-(2-furylmethyl)-N-(methylsulfonyl)-4-fluoroaniline. Finally, this compound is reacted with glycine methyl ester hydrochloride to form this compound.
Scientific Research Applications
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-22(19,20)17(12-6-4-11(15)5-7-12)10-14(18)16-9-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLPVVKOKMZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)


![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)


